Tert-butyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Overview
Description
Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. Spiro compounds, characterized by their distinctive spiro-connected ring systems, are known to exhibit a variety of biological activities, making them valuable in drug discovery and development .
Mechanism of Action
Target of Action
Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound. Similar compounds, such as spiro[indoline-3,4’-piperidines], have been identified as vesicular acetylcholine transporters .
Mode of Action
It is known that the introduction of a tert-butyl group into certain heterocycles can substantially enhance their biological activity . This suggests that the tert-butyl group in this compound may play a crucial role in its interaction with its targets.
Pharmacokinetics
It is known that the compound has a molecular weight of 25712 and a density of 1331±006 g/cm3 . Its boiling point is 91-92 °C (Press: 1.2 Torr), and it has a vapor pressure of 0.00139mmHg at 25°C . These properties may influence its bioavailability.
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, and at room temperature . These conditions suggest that light, moisture, and temperature may influence the compound’s action, efficacy, and stability.
Preparation Methods
The synthesis of tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves several key steps. One efficient synthetic route includes the following steps :
Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form a spirocyclic intermediate.
Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.
Demethylation: The final step involves the demethylation of the spirocyclic oxindole to yield the target compound.
These steps are carried out under specific reaction conditions, including the use of Lewis acids for cyclization and Raney nickel for reductive desulfurization .
Chemical Reactions Analysis
Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include palladium catalysts for substitution reactions and various oxidizing and reducing agents .
Scientific Research Applications
Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates due to its spirocyclic structure, which can interact with various biological targets.
Biological Studies: Researchers use the compound to study its effects on different biological pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is employed in chemical biology to probe the mechanisms of action of spirocyclic compounds and their interactions with biological macromolecules.
Comparison with Similar Compounds
Tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds such as:
Spiro[indoline-3,4’-piperidine]-1’-carboxylate: Similar in structure but without the tert-butyl and bromine substituents.
Spiro[indoline-3,4’-piperidine]-1’-carboxamide: Contains an amide group instead of the carboxylate group.
Spiro[indoline-3,4’-piperidine]-1’-carboxylic acid: Similar structure with a carboxylic acid group instead of the tert-butyl ester.
The uniqueness of tert-butyl 4-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate lies in its specific substituents, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 4-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-13-6-4-5-12(18)14(13)17/h4-6,19H,7-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMMEAFIUWRKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C(=CC=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401128259 | |
Record name | 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401128259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-72-2 | |
Record name | 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-bromo-1,2-dihydrospiro[3H-indole-3,4′-piperidine]-1′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401128259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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